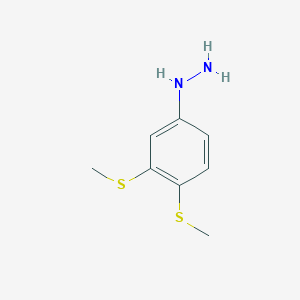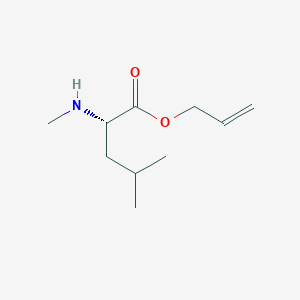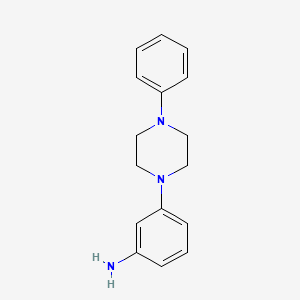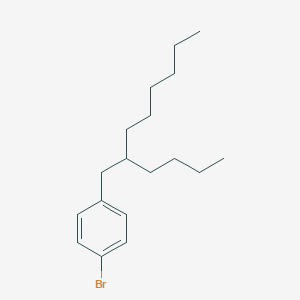![molecular formula C11H20O2 B14067220 1,4-Dioxaspiro[4.8]tridecane CAS No. 1010-33-9](/img/structure/B14067220.png)
1,4-Dioxaspiro[4.8]tridecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxaspiro[48]tridecane is an organic compound with the molecular formula C11H20O2 It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.8]tridecane can be synthesized through several methods. One common approach involves the reaction of a diol with a ketone or aldehyde under acidic conditions to form the spiroacetal structure. For example, the reaction of 1,8-octanediol with formaldehyde in the presence of an acid catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1,4-Dioxaspiro[4.8]tridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
1,4-Dioxaspiro[4.8]tridecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiroacetal structures.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable, bioactive spiroacetal structures.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 1,4-Dioxaspiro[4.8]tridecane exerts its effects involves its interaction with various molecular targets and pathways. The spiroacetal structure allows it to interact with enzymes and receptors in unique ways, potentially leading to bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1,4-Dioxaspiro[4.8]tridecane can be compared with other spiroacetal compounds, such as:
1,6-Dioxaspiro[4.5]decane: This compound has a similar spiroacetal structure but with different ring sizes, leading to different chemical and physical properties.
1,5-Dioxaspiro[5.5]undecane: Another spiroacetal with a different ring configuration, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific ring size and structure, which can influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
1010-33-9 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
1,4-dioxaspiro[4.8]tridecane |
InChI |
InChI=1S/C11H20O2/c1-2-4-6-8-11(7-5-3-1)12-9-10-13-11/h1-10H2 |
InChI 键 |
OZQNFTBFMOBWMU-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCC2(CCC1)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)
![1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene](/img/structure/B14067214.png)



![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)
![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)
